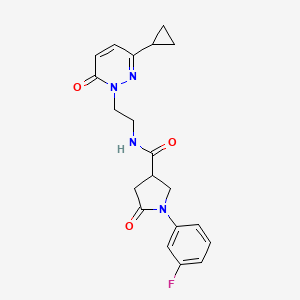

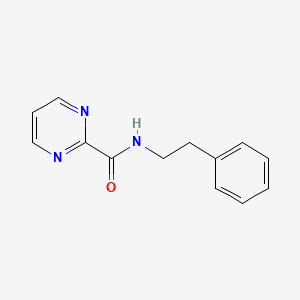

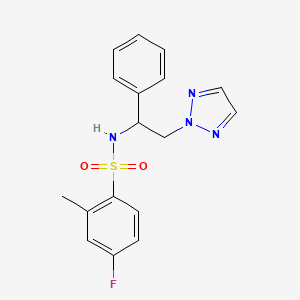

5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the condensation of various reagents under specific conditions. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile through amination with morpholine and cyclization with hydrazine hydrate . Similarly, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide involved the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine . These methods highlight the importance of multi-step reactions in the synthesis of complex triazole compounds.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed using infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis . These techniques provide detailed information about the arrangement of atoms within the molecule and are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions, which are essential for their biological activity. The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, for instance, involves a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which is a key step in creating triazole-based scaffolds for biologically active compounds . Additionally, the synthesis of novel Schiff bases from 3-(2-ethoxyphenyl)-4-amino-5-mercapto-4H-1,2,4-triazole demonstrates the versatility of triazole compounds in forming various derivatives through reactions with aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the crystal of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system, which can affect its solubility and stability . The presence of functional groups such as methoxy, ethoxy, and trifluoromethoxy can also impact the compound's polarity, boiling point, and reactivity. The ring-chain tautomerism observed in 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, where the free acid form predominates in solution, is an example of how the chemical environment can influence the equilibrium between different forms of a compound .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-ethylphenylhydrazine with 3-methoxybenzyl isocyanate to form the intermediate, which is then reacted with 4-azidobenzoic acid to form the final product.", "Starting Materials": [ "4-ethylphenylhydrazine", "3-methoxybenzyl isocyanate", "4-azidobenzoic acid" ], "Reaction": [ "Step 1: 4-ethylphenylhydrazine is reacted with 3-methoxybenzyl isocyanate in the presence of a suitable solvent and catalyst to form the intermediate.", "Step 2: The intermediate is then reacted with 4-azidobenzoic acid in the presence of a suitable solvent and catalyst to form the final product.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |

Numéro CAS |

1291836-34-4 |

Nom du produit |

5-((4-ethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide |

Formule moléculaire |

C19H21N5O2 |

Poids moléculaire |

351.41 |

Nom IUPAC |

5-(4-ethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C19H21N5O2/c1-3-13-7-9-15(10-8-13)21-18-17(22-24-23-18)19(25)20-12-14-5-4-6-16(11-14)26-2/h4-11H,3,12H2,1-2H3,(H,20,25)(H2,21,22,23,24) |

Clé InChI |

HDDLEXGBNSLFOV-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)

![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)

![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3019380.png)

![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3019385.png)